2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
Description
The compound “2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid” features a 1H-1,3-benzodiazole (benzimidazole) core substituted at position 2 with a 1,5-dimethylpyrazole group and at position 1 with an acetic acid moiety. This structure combines aromatic heterocycles (benzodiazole and pyrazole) with a carboxylic acid functional group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-(1,5-dimethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-10(7-15-17(9)2)14-16-11-5-3-4-6-12(11)18(14)8-13(19)20/h3-7H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWJQEDAUNGOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS Number: 936940-34-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyrazole moiety linked to a benzodiazole structure through an acetic acid group. Its molecular formula is with a molecular weight of 270.29 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the pyrazole and benzodiazole frameworks exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound was tested against human breast cancer cells (MCF-7) and showed promising results in reducing cell viability through mechanisms involving the modulation of apoptotic pathways .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and chronic inflammatory conditions. The compound has shown potential in reducing inflammatory markers in cell culture studies. Specifically, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activity of this compound is thought to be mediated through several pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, which prevents further proliferation.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses, thus reducing inflammation .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Breast Cancer Study : A recent study assessed the effect of this compound on MCF-7 cells, revealing a significant decrease in cell proliferation by approximately 50% at a concentration of 25 µM after 48 hours .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited comparable activity to ampicillin against S. aureus, suggesting its potential as an alternative therapeutic agent .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycles :
- The target compound’s benzodiazole core contrasts with pyrazolo-pyridine hybrids (e.g., C15H15F2N5O2 in ), which exhibit extended π-conjugation and higher molecular weights (~335 vs. ~270).
- Simpler analogs like 2-(1-phenylpyrazol-4-yl)acetic acid (ID12) lack the benzodiazole ring, reducing steric complexity and molecular weight (~202 vs. ~270) .
Functional Groups :
- The acetic acid group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to ester derivatives (e.g., ID13), which are more lipophilic .
- Electron-withdrawing substituents (e.g., dichlorophenyl in ID10) may increase reactivity in electrophilic substitution reactions compared to the electron-rich pyrazole in the target compound .
Tools like SHELXL (ID1, ID2) and Multiwfn (ID3) are critical for refining crystal structures and analyzing electron density in such compounds .
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid?
The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Cyclocondensation of substituted pyrazoles with benzodiazole precursors. For example, 1,5-dimethylpyrazole derivatives can react with benzodiazole intermediates under reflux in dichloromethane or DMF (common solvents for such reactions) .
- Step 2 : Introduction of the acetic acid moiety via nucleophilic substitution or ester hydrolysis. Chloroacetyl chloride is often used as an acylating agent, with triethylamine as a base to neutralize HCl byproducts .
- Critical Parameters : Solvent polarity, reaction temperature (often 60–80°C), and stoichiometric ratios of reagents to minimize side products.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substitution patterns on the pyrazole and benzodiazole rings. Aromatic protons in the benzodiazole moiety typically appear at δ 7.2–8.5 ppm, while methyl groups on the pyrazole resonate at δ 2.1–2.5 ppm .
- IR Spectroscopy : Stretching vibrations for the carboxylic acid group (C=O at ~1700 cm) and N-H bonds in the benzodiazole ring (~3300 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for CHNO: 294.11 g/mol).
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent degradation. Stability studies suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acylation steps .
- Catalyst Use : Transition-metal catalysts (e.g., Pd/C for coupling reactions) can improve regioselectivity.
- Purification : Gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes unreacted starting materials .
Q. What computational methods are suitable for predicting biological activity or interaction mechanisms?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme targets (e.g., cyclooxygenase-2 or microbial enzymes). The acetic acid group may act as a hydrogen-bond donor, critical for binding .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the pyrazole ring’s electron density influences nucleophilic substitution rates .
Q. How can structural modifications enhance the compound’s bioactivity?
- Derivatization Strategies :
- Replace the acetic acid group with esters or amides to improve membrane permeability .
- Introduce halogens (e.g., Br, F) at the benzodiazole ring to modulate antimicrobial activity, as seen in related pyrazole-carboxylic acid derivatives .
- Structure-Activity Relationship (SAR) : Test derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using microbroth dilution assays (MIC values) .
Q. What analytical methods validate purity and quantify the compound in mixtures?
- HPLC : Reverse-phase C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Retention time typically 8–10 minutes .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/O percentages (deviation <0.3% indicates high purity) .
Q. How can researchers resolve contradictions in reported biological data for similar compounds?
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., antimicrobial IC values) while controlling for variables like assay type (broth vs. agar dilution) or microbial strain .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Methodological Guidance
Q. What in vitro assays are recommended for evaluating enzyme inhibition potential?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) to measure IC. The benzodiazole moiety may chelate metal ions in enzyme active sites .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Q. How can X-ray crystallography aid in structural elucidation?
- Single-Crystal Growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals.
- Data Interpretation : Compare bond lengths/angles with similar pyrazole-benzodiazole structures (e.g., C-N bond lengths ~1.34 Å in the benzodiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
